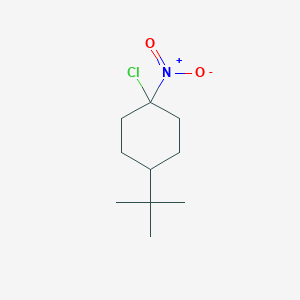
4-Tert-butyl-1-chloro-1-nitrocyclohexane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Tert-butyl-1-chloro-1-nitrocyclohexane is an organic compound characterized by a cyclohexane ring substituted with a tert-butyl group, a chlorine atom, and a nitro group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Tert-butyl-1-chloro-1-nitrocyclohexane typically involves the nitration of 4-tert-butyl-1-chlorocyclohexane. This process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions to ensure the selective introduction of the nitro group.
Industrial Production Methods
Industrial production of this compound may involve similar nitration processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired product.
Chemical Reactions Analysis
Types of Reactions
4-Tert-butyl-1-chloro-1-nitrocyclohexane can undergo various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom can be replaced by nucleophiles such as hydroxide ions, leading to the formation of 4-tert-butyl-1-nitrocyclohexanol.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst, resulting in 4-tert-butyl-1-chloro-1-aminocyclohexane.
Oxidation: The compound can undergo oxidation reactions, particularly at the tert-butyl group, leading to the formation of various oxidized products.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium hydroxide or potassium hydroxide in aqueous or alcoholic solutions.
Reduction: Catalysts such as palladium on carbon (Pd/C) or platinum (Pt) in the presence of hydrogen gas.
Oxidation: Strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Major Products Formed
Nucleophilic Substitution: 4-tert-butyl-1-nitrocyclohexanol.
Reduction: 4-tert-butyl-1-chloro-1-aminocyclohexane.
Oxidation: Various oxidized derivatives of the tert-butyl group.
Scientific Research Applications
4-Tert-butyl-1-chloro-1-nitrocyclohexane has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological molecules and its effects on cellular processes.
Medicine: Investigated for its potential pharmacological properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-Tert-butyl-1-chloro-1-nitrocyclohexane involves its interactions with various molecular targets. The nitro group can participate in redox reactions, while the chlorine atom can undergo nucleophilic substitution. These interactions can affect cellular pathways and biochemical processes, making the compound of interest in both chemical and biological studies.
Comparison with Similar Compounds
Similar Compounds
4-Tert-butyl-1-chlorocyclohexane: Lacks the nitro group, making it less reactive in certain chemical reactions.
4-Tert-butyl-1-nitrocyclohexane:
4-Tert-butyl-1-chloro-1-aminocyclohexane: The amino group replaces the nitro group, altering its chemical properties and reactivity.
Uniqueness
4-Tert-butyl-1-chloro-1-nitrocyclohexane is unique due to the presence of both a chlorine atom and a nitro group on the cyclohexane ring
Properties
CAS No. |
75107-61-8 |
|---|---|
Molecular Formula |
C10H18ClNO2 |
Molecular Weight |
219.71 g/mol |
IUPAC Name |
4-tert-butyl-1-chloro-1-nitrocyclohexane |
InChI |
InChI=1S/C10H18ClNO2/c1-9(2,3)8-4-6-10(11,7-5-8)12(13)14/h8H,4-7H2,1-3H3 |
InChI Key |
BSNOWLVKYQIWEC-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1CCC(CC1)([N+](=O)[O-])Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


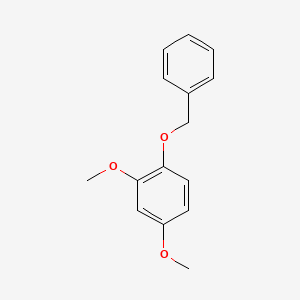
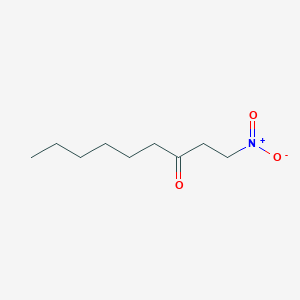

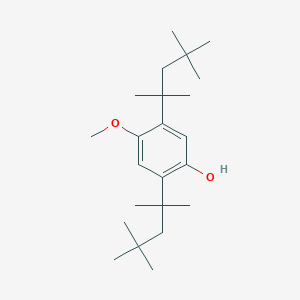
![1-Bromobicyclo[2.1.1]hexane](/img/structure/B14432675.png)
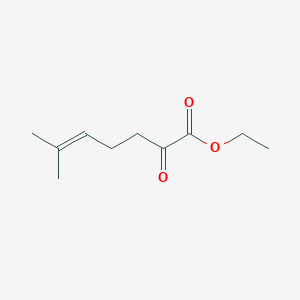
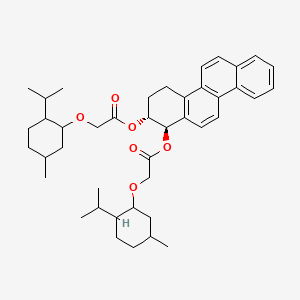


![N-(Propan-2-yl)-2-[(trifluoromethanesulfonyl)amino]benzamide](/img/structure/B14432695.png)

![N-(4-Methyl[1,1'-biphenyl]-2-yl)-4,5-dihydro-1H-imidazol-2-amine](/img/structure/B14432698.png)

![3-Methyl-2-(4-methylphenyl)-3H-naphtho[1,2-D]imidazole](/img/structure/B14432715.png)
